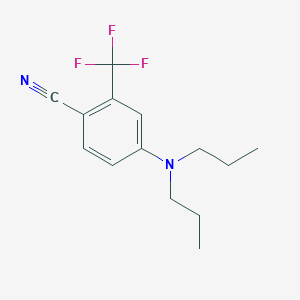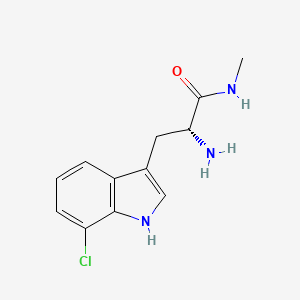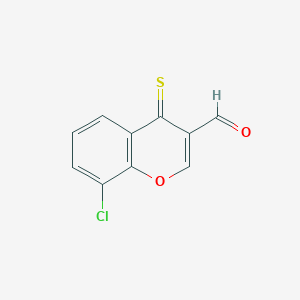
8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde is a chemical compound belonging to the benzopyran family Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring This compound is characterized by the presence of a chloro group at the 8th position, a sulfanylidene group at the 4th position, and a carbaldehyde group at the 3rd position of the benzopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-oxo-4H-1-benzopyran-3-carbaldehyde with chloroacetone in the presence of anhydrous potassium carbonate and a catalytic amount of potassium iodide in acetone . This reaction yields the desired product along with other benzopyran derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free conditions and green chemistry principles may be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various benzopyran derivatives, such as benzo[b]furan and benzo[b]cyclopropa[e]pyrans .
Wissenschaftliche Forschungsanwendungen
8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Industry: It is used in the development of new materials with specific properties, such as optical or electronic characteristics.
Wirkmechanismus
The mechanism of action of 8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde involves its interaction with molecular targets and pathways within cells. For instance, it has been found to inhibit cancer cell proliferation by inducing apoptosis. This process involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death . The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
- 4-Oxo-4H-1-benzopyran-3-carbaldehyde
- 4-Oxo-4H-1-benzopyran-3-carbonitrile
- 4-Oxo-4H-1-benzopyran-3-carboxylate
Comparison: Compared to these similar compounds, 8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde is unique due to the presence of the chloro and sulfanylidene groups, which impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
674292-14-9 |
|---|---|
Molekularformel |
C10H5ClO2S |
Molekulargewicht |
224.66 g/mol |
IUPAC-Name |
8-chloro-4-sulfanylidenechromene-3-carbaldehyde |
InChI |
InChI=1S/C10H5ClO2S/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-5H |
InChI-Schlüssel |
LLSBGQSMTYNXSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)OC=C(C2=S)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


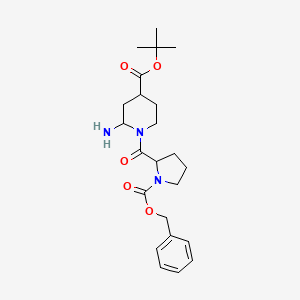
![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)
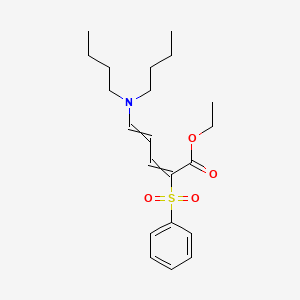
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)
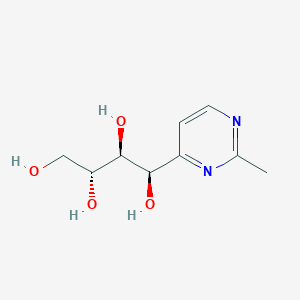

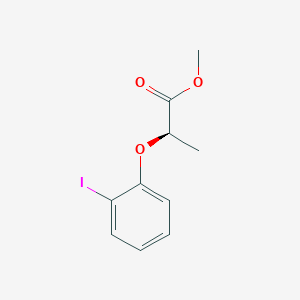
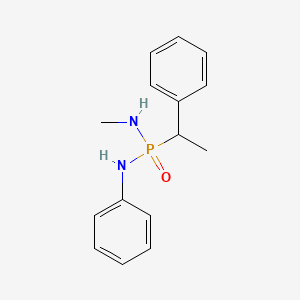
![Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester](/img/structure/B12530439.png)
![Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide](/img/structure/B12530444.png)
![Acetic acid, [(diphenylphosphino)oxy]-, methyl ester](/img/structure/B12530457.png)
